Acetic acid, [(2,6-diethylphenyl)amino]oxo-
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Overview
Description
Preparation Methods
The preparation of (2,6-Diethylphenyl)aminoacetic acid can generally be carried out by a multi-step reaction. A common synthesis method involves reacting 2,6-diethylaniline with an appropriate amount of ozone to generate the corresponding methyl ester, which is then hydrolyzed to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
(2,6-Diethylphenyl)aminoacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and specific acids or bases to facilitate the desired transformations . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2,6-Diethylphenyl)aminoacetic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: It is used in the agricultural industry as a metabolite of alachlor, aiding in the control of weeds.
Mechanism of Action
The mechanism of action of (2,6-Diethylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. As a metabolite of alachlor, it exerts its effects by inhibiting the synthesis of essential proteins in target organisms, leading to their eventual death. The exact molecular targets and pathways are still being studied to fully understand its mode of action .
Comparison with Similar Compounds
(2,6-Diethylphenyl)aminoacetic acid can be compared with other similar compounds such as:
Alachlor oxanilic acid: A closely related compound with similar chemical properties and applications.
Metolachlor oxanilic acid: Another herbicide metabolite with comparable uses in agriculture.
The uniqueness of (2,6-Diethylphenyl)aminoacetic acid lies in its specific substitution pattern and its role as a metabolite of alachlor, which distinguishes it from other similar compounds.
Properties
CAS No. |
628324-79-8 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(2,6-diethylanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C12H15NO3/c1-3-8-6-5-7-9(4-2)10(8)13-11(14)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
WZXKAAQQMJMXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)O |
Origin of Product |
United States |
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